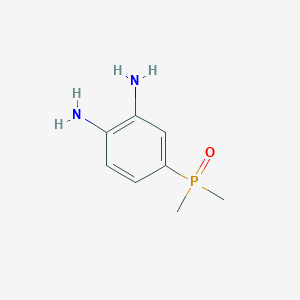

(3,4-Diaminophenyl)dimethylphosphine oxide

Description

Properties

IUPAC Name |

4-dimethylphosphorylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2OP/c1-12(2,11)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFZZNNWKPXBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3,4-Diaminophenyl)dimethylphosphine oxide

Introduction

(3,4-Diaminophenyl)dimethylphosphine oxide is an important chemical intermediate, finding potential applications in the development of novel pharmaceuticals and advanced materials. The presence of the vicinal diamino functionality on the phenyl ring, coupled with the dimethylphosphine oxide moiety, imparts unique properties that are of significant interest to researchers in drug discovery and materials science. The diamino group can serve as a precursor for the formation of various heterocyclic systems, such as benzimidazoles, which are prevalent scaffolds in medicinal chemistry. The phosphine oxide group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.

Proposed Overall Synthetic Pathway

The synthesis of (3,4-Diaminophenyl)dimethylphosphine oxide can be logically approached in two primary stages. The first stage involves the formation of the carbon-phosphorus (C-P) bond to construct the arylphosphine oxide core. The second stage focuses on the transformation of functional groups on the aromatic ring to yield the final diamino product.

A highly plausible and efficient route is a two-step sequence commencing with a palladium-catalyzed cross-coupling reaction, followed by a chemoselective reduction of two nitro groups. This pathway is advantageous due to the commercial availability of the starting materials and the high yields typically associated with these types of reactions.

Caption: Proposed two-step synthesis of (3,4-Diaminophenyl)dimethylphosphine oxide.

Step 1: Synthesis of Dimethyl(3,4-dinitrophenyl)phosphine oxide

The initial and most critical step is the formation of the C-P bond. A palladium-catalyzed cross-coupling reaction, specifically a variation of the Hirao reaction, is the method of choice for this transformation. This reaction will couple a suitable haloaromatic precursor with dimethylphosphine oxide.

Reaction Scheme

Causality and Mechanistic Insights

The selection of 4-chloro-1,2-dinitrobenzene as the haloaromatic starting material is strategic. The two nitro groups are strong electron-withdrawing groups, which activate the aryl halide towards nucleophilic attack, a key step in the catalytic cycle of many cross-coupling reactions.[1] The chloro substituent is a suitable leaving group for palladium-catalyzed processes.

Dimethylphosphine oxide serves as the source of the dimethylphosphinoyl group. It exists in equilibrium with its tautomer, dimethylphosphinous acid, which is the reactive species in some contexts. However, in palladium-catalyzed reactions, the P-H bond of dimethylphosphine oxide is known to undergo oxidative addition to a low-valent palladium species.

The catalytic cycle of the Hirao reaction is generally understood to proceed through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-chloro-1,2-dinitrobenzene) to form a Pd(II) intermediate.

-

Ligand Exchange/Deprotonation: Dimethylphosphine oxide coordinates to the Pd(II) center, and in the presence of a base (such as potassium phosphate), it is deprotonated to form a phosphinito-palladium complex.

-

Reductive Elimination: The aryl and phosphinito ligands on the Pd(II) center undergo reductive elimination to form the C-P bond of the desired product, dimethyl(3,4-dinitrophenyl)phosphine oxide, and regenerate the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Hirao cross-coupling reaction.

The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and stabilizing the palladium catalyst, thereby increasing the reaction efficiency and preventing the formation of palladium black.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar palladium-catalyzed C-P cross-coupling reactions. Optimization may be required.

-

To an oven-dried Schlenk flask, add 4-chloro-1,2-dinitrobenzene (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and potassium phosphate (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Add dimethylphosphine oxide (1.2 eq) to the mixture.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford dimethyl(3,4-dinitrophenyl)phosphine oxide.

Data Presentation: Proposed Reaction Parameters

| Parameter | Proposed Value/Reagent | Rationale |

| Aryl Halide | 4-Chloro-1,2-dinitrobenzene | Commercially available; activated by electron-withdrawing nitro groups. |

| Phosphorus Source | Dimethylphosphine oxide | Readily available source of the dimethylphosphinoyl moiety. |

| Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)₂) | Common and effective Pd(II) source that is reduced in situ to Pd(0). |

| Ligand | Xantphos | Bulky ligand that promotes reductive elimination and stabilizes the catalyst. |

| Base | Potassium Phosphate (K₃PO₄) | Effective base for deprotonating dimethylphosphine oxide. |

| Solvent | Toluene or Dioxane | High-boiling, non-protic solvents suitable for cross-coupling reactions. |

| Temperature | 100-110 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |

Step 2: Synthesis of (3,4-Diaminophenyl)dimethylphosphine oxide

The second step involves the reduction of the two nitro groups of dimethyl(3,4-dinitrophenyl)phosphine oxide to the corresponding amino groups. Catalytic hydrogenation is a clean, efficient, and highly selective method for this transformation.

Reaction Scheme

Causality and Mechanistic Insights

The reduction of aromatic nitro groups via catalytic hydrogenation is a well-established and reliable transformation in organic synthesis.[2] The phosphine oxide functionality is robust and generally inert to these reaction conditions, ensuring high chemoselectivity.

The mechanism of catalytic hydrogenation of nitroarenes on a palladium surface involves the following key stages:

-

Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved on the catalyst surface, forming reactive palladium-hydride species.

-

Stepwise Reduction: The nitro group is reduced in a stepwise manner, likely proceeding through nitroso and hydroxylamine intermediates, which are further hydrogenated to the final amine.

-

Desorption: The final product, (3,4-Diaminophenyl)dimethylphosphine oxide, desorbs from the catalyst surface, regenerating the active sites for further reaction.

This method is preferred over other reducing agents (e.g., metal hydrides) which can sometimes reduce the phosphine oxide group.[3]

Detailed Experimental Protocol

This protocol is a representative procedure based on standard catalytic hydrogenation methods. Caution should be exercised when working with hydrogen gas.

-

To a hydrogenation vessel, add dimethyl(3,4-dinitrophenyl)phosphine oxide (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Carefully add palladium on carbon (10 wt. %, ~5-10 mol % Pd) to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 4-12 hours, and the uptake of hydrogen will cease.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield (3,4-Diaminophenyl)dimethylphosphine oxide. The product may be pure enough for subsequent use or can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Proposed Reaction Parameters

| Parameter | Proposed Value/Reagent | Rationale |

| Substrate | Dimethyl(3,4-dinitrophenyl)phosphine oxide | The intermediate from Step 1. |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Highly efficient and standard catalyst for nitro group reduction. |

| Hydrogen Source | Hydrogen Gas (H₂) | Clean and effective reducing agent. |

| Solvent | Ethanol or Methanol | Protic solvents that are suitable for hydrogenation and dissolve the substrate. |

| Pressure | 1-4 atm (or ~50 psi) | Sufficient pressure to ensure adequate hydrogen concentration. |

| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |

| Atmosphere | Hydrogen | The reactive atmosphere for the reduction. |

Conclusion

The proposed two-step synthesis of (3,4-Diaminophenyl)dimethylphosphine oxide, commencing with a palladium-catalyzed Hirao cross-coupling followed by catalytic hydrogenation, represents a robust and efficient strategy for accessing this valuable compound. This guide provides a detailed, mechanistically-driven framework for its synthesis, grounded in established and reliable chemical transformations. While this pathway is proposed based on strong chemical precedent, researchers should note that optimization of reaction conditions may be necessary to achieve maximum yield and purity. This document serves as a comprehensive starting point for the laboratory preparation of (3,4-Diaminophenyl)dimethylphosphine oxide, enabling further exploration of its utility in pharmaceutical and materials science research.

References

-

ChemRxiv. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Han, L.-B. (n.d.). Studies on the preparations of organophosphorus compounds from triphenylphosphine oxide. Retrieved from [Link]

-

MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of phosphine oxides to phosphines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Phosphinecarboxamide and Phosphinecarbothioamide, and Their Complexation with Palladium(II) Complex. Retrieved from [Link]

-

Kuninobu, Y., Origuchi, K., & Takai, K. (2012). Palladium-catalyzed synthesis of a phosphine oxide with a chiral phosphorus center via C-H phosphination. Heterocycles, 85(12), 3029-3034. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of Phosphine Oxides to Phosphines with the InBr3/TMDS System. Retrieved from [Link]

-

YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dimethyl hydrazine-1,2-dicarboxylate–triphenylphosphine oxide (1/1). Retrieved from [Link]

-

National Institutes of Health. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Tertiary Amine-Mediated Reductions of Phosphine Oxides to Phosphines. Retrieved from [Link]

-

YouTube. (2019). formation of phosphonate esters with the Arbuzov reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: 2,4-Dinitrophenol: A Novel Activating Reagent in Nucleotide Synthesis via the Phosphoramidite Route. Design of New Effective Phosphitylating Reagents.. Retrieved from [Link]

- Google Patents. (n.d.). US3483279A - Michaelis-arbuzov reaction.

-

ResearchGate. (n.d.). (PDF) Dimethyl hydrazine-1,2-dicarboxylate–triphenylphosphine oxide (1/1). Retrieved from [Link]

-

MDPI. (n.d.). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Aminophenyl Phosphine Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Aminophenyl Phosphine Oxides

Aminophenyl phosphine oxides are a class of organophosphorus compounds that have garnered increasing attention in recent years, particularly within the realms of medicinal chemistry and materials science. Their unique structural and electronic properties, characterized by the presence of a polar phosphine oxide group and a versatile amino functionality on an aromatic ring, make them valuable building blocks for a diverse range of applications. In drug discovery, the phosphine oxide moiety can act as a strong hydrogen bond acceptor, enhancing binding affinity to biological targets, while the amino group provides a convenient handle for further molecular elaboration.[1] This has led to their exploration as scaffolds in the development of novel therapeutics, including kinase inhibitors for cancer therapy.[2][3][4] Beyond pharmaceuticals, these compounds are also utilized as ligands in catalysis and as monomers for high-performance polymers.[5]

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing aminophenyl phosphine oxides. It is designed to equip researchers and professionals in drug development and chemical synthesis with the practical knowledge and theoretical understanding necessary to effectively synthesize and utilize these valuable compounds. We will delve into the most prevalent synthetic methodologies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their advantages and limitations. Furthermore, this guide will cover the essential techniques for the characterization of aminophenyl phosphine oxides and highlight some of their key applications.

Core Synthetic Methodologies

The synthesis of aminophenyl phosphine oxides can be broadly categorized into two primary approaches: the reduction of the corresponding nitrophenyl phosphine oxides and the palladium-catalyzed amination of halophenyl phosphine oxides. Each of these methods offers distinct advantages and is suited for different starting materials and desired substitution patterns.

Reduction of Nitrophenyl Phosphine Oxides: A Classic and Versatile Approach

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, and it remains a widely used method for the preparation of aminophenyl phosphine oxides. This approach is particularly attractive due to the commercial availability of a variety of nitrophenyl phosphine precursors.

Catalytic hydrogenation is a popular choice for this transformation due to its clean nature and generally high yields.[6] The choice of catalyst, solvent, and reaction conditions plays a crucial role in the efficiency and selectivity of the reduction.

-

Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.[6] Its high surface area and catalytic activity allow for efficient hydrogenolysis of the N-O bonds in the nitro group. Other catalysts, such as platinum oxide (Adam's catalyst) or Raney nickel, can also be employed, but Pd/C often provides a good balance of reactivity and selectivity.

-

Solvent System: The choice of solvent is critical for dissolving the starting nitrophenyl phosphine oxide and for facilitating the interaction with the solid catalyst and hydrogen gas. Alcohols like ethanol or methanol are frequently used as they are good solvents for many organic compounds and are compatible with the hydrogenation conditions.[7]

-

Hydrogen Pressure and Temperature: The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient concentration of hydrogen for the reduction. The pressure can range from atmospheric to several bars.[8] The temperature is also a key parameter; gentle heating (e.g., 60-70°C) can increase the reaction rate without promoting side reactions.[7][8]

The catalytic hydrogenation of a nitro group to an amine is a complex process that involves a series of steps on the surface of the metal catalyst. While the exact mechanism can vary depending on the catalyst and conditions, a generally accepted pathway involves the following key stages:[9]

-

Adsorption: Both the nitrophenyl phosphine oxide and hydrogen molecules adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond in the hydrogen molecule is cleaved on the catalyst surface, forming reactive metal-hydride species.

-

Stepwise Reduction: The nitro group is sequentially reduced through various intermediates, such as nitroso and hydroxylamino species.

-

Amine Formation: The hydroxylamino intermediate is further reduced to the corresponding aminophenyl phosphine oxide.

-

Desorption: The final product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

-

To a solution of (4-nitrophenyl)diphenylphosphine oxide (1.0 g, 3.09 mmol) in ethanol (20 mL) in a round-bottom flask is added 10% palladium on carbon (0.1 g). The flask is then connected to a hydrogenator.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with ethanol.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford (4-aminophenyl)diphenylphosphine oxide as a solid.

Palladium-Catalyzed Amination: A Modern and Efficient Route

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, and it has been successfully applied to the synthesis of aminophenyl phosphine oxides from their corresponding halo-substituted precursors.[10][11][12] This reaction offers a high degree of functional group tolerance and allows for the introduction of a wide variety of amines.

The success of a Buchwald-Hartwig amination reaction is highly dependent on the careful selection of the palladium catalyst, the phosphine ligand, the base, and the solvent.

-

Palladium Precursor: A variety of palladium sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices.[4]

-

Phosphine Ligand: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos), are often employed to promote the oxidative addition and reductive elimination steps.[13][14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[11]

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent side reactions and to ensure the solubility of the reactants and catalyst.

The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of well-defined steps:[10][12][15]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the aminophenyl phosphine oxide product and regenerating the Pd(0) catalyst.

-

To a flame-dried Schlenk flask are added (3-bromophenyl)diphenylphosphine oxide (1.0 g, 2.71 mmol), the desired amine (e.g., ammonia or a primary/secondary amine, 1.2 eq.), sodium tert-butoxide (1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene (10 mL) is then added via syringe.

-

The reaction mixture is heated to 80-110°C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (3-aminophenyl)diphenylphosphine oxide.

Characterization of Aminophenyl Phosphine Oxides

The structural elucidation and purity assessment of synthesized aminophenyl phosphine oxides are crucial steps. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. The aromatic protons will show characteristic splitting patterns, and the protons of the amino group will appear as a broad singlet.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

-

³¹P NMR: This is a particularly powerful technique for phosphorus-containing compounds. The chemical shift of the phosphorus atom in a phosphine oxide typically appears in a characteristic region, and the coupling between phosphorus and adjacent protons can provide valuable structural information.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. In the mass spectrum of an aminophenyl phosphine oxide, the molecular ion peak (M⁺) is usually observed. Characteristic fragmentation patterns may involve cleavage of the P-C bonds or loss of small neutral molecules.[16][17][18]

X-ray Crystallography

For crystalline aminophenyl phosphine oxides, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.[6][19][20] For instance, the crystal structure of (3-aminophenyl)diphenylphosphine oxide has been reported, revealing a distorted tetrahedral geometry around the phosphorus atom.[6]

Applications in Drug Development and Catalysis

The unique properties of aminophenyl phosphine oxides have led to their exploration in various fields, most notably in drug discovery and catalysis.

Kinase Inhibitors in Cancer Therapy

The phosphine oxide group can act as a potent hydrogen bond acceptor, a key interaction in the binding of many inhibitors to the active site of kinases. The aminophenyl moiety provides a versatile platform for the synthesis of libraries of potential kinase inhibitors. Several studies have reported the design and synthesis of aminophenyl phosphine oxide derivatives as inhibitors of various kinases implicated in cancer.[2][3][4][21]

| Compound | Target Kinase | Reported Activity (IC₅₀) | Reference |

| Pyridylpyrimidinylaminophenyl derivatives | Various kinases | Varies with substitution | [21] |

| Quinazoline-based derivatives | VEGFR-2 | 4.6 ± 0.06 μM | [4] |

| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | 6.8 μM | [3] |

Ligands in Homogeneous Catalysis

The amino group in aminophenyl phosphine oxides can be further functionalized to create novel bidentate or polydentate ligands for transition metal catalysis. These ligands can influence the steric and electronic properties of the metal center, thereby modulating the catalytic activity and selectivity in various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][14][22][23]

| Reaction Type | Ligand Type | Key Features | Reference |

| Suzuki-Miyaura Coupling | Aminophosphine-based ligands | Can influence catalyst stability and activity | [5] |

| Buchwald-Hartwig Amination | Bulky, electron-rich phosphines | Promote oxidative addition and reductive elimination | [14] |

Conclusion

The synthesis of aminophenyl phosphine oxides is a dynamic and evolving field, driven by the increasing demand for these versatile compounds in drug discovery and catalysis. The two primary synthetic routes, reduction of nitrophenyl phosphine oxides and palladium-catalyzed amination, offer complementary approaches to access a wide range of derivatives. A thorough understanding of the reaction mechanisms and the factors influencing these transformations is essential for the rational design and efficient execution of synthetic strategies. The continued development of novel synthetic methods and the exploration of new applications for aminophenyl phosphine oxides promise to further solidify their importance in modern chemical science.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Aghabozorg, H., et al. (2008). (3-Aminophenyl)diphenylphosphine oxide–2-propanol (1/1). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o614. Retrieved from [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.

-

Synthesis of (4-aminophenyl)diphenylphosphine oxide 3. (n.d.). ResearchGate. Retrieved from [Link]

-

Aminophosphine complex as a catalyst precursor in Suzuki coupling reactions. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. (2024, December 19). PubMed. Retrieved from [Link]

-

Recent Advances in Stereoselective Synthesis of Amino-Phosphine Oxides. (n.d.). ResearchGate. Retrieved from [Link]

-

Fragmentation Considerations Using Amidoamine Oxide Homologs. (n.d.). PMC. Retrieved from [Link]

-

Synthetic routes for phosphine oxides and phosphinic fluorides. a.... (n.d.). ResearchGate. Retrieved from [Link]

-

Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. (2025, August 6). ResearchGate. Retrieved from [Link]

-

What's the role of the phosphine ligand in Suzuki couplings?. (2019, August 11). Reddit. Retrieved from [Link]

-

Synthesis of bis(4-aminophenoxy-4-phenyl) phenyl phosphine oxide (p-BAPPO). (n.d.). ResearchGate. Retrieved from [Link]

-

FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. (n.d.). ResearchGate. Retrieved from [Link]

-

Review Article - An Overview of the Clinical Significance of Protein Kinase and Various N-based Small. (n.d.). NIPER. Retrieved from [Link]

-

Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. (n.d.). PMC. Retrieved from [Link]

-

Aminative Suzuki-Miyaura coupling. (2024, February 29). PubMed. Retrieved from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PubMed Central. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Phosphine synthesis by reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

-

Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. (2022, November 9). PMC. Retrieved from [Link]

- The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol. (n.d.). Google Patents.

-

Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Retrieved from [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). the University of Groningen research portal. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Crystal structure of (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide. (n.d.). PMC. Retrieved from [Link]

-

(Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

The denitration pathway of p-nitrophenol in the hydrogen peroxide catalytic oxidation with an Fe(III)-resin catalyst. (n.d.). PubMed. Retrieved from [Link]

-

Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021, October 29). Beilstein Journals. Retrieved from [Link]

-

Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson. Retrieved from [Link]

-

Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Crystal and molecular structure of triphenylphosphine oxide. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (3-Aminophenyl)diphenylphosphine oxide–2-propanol (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]

- 8. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. name-reaction.com [name-reaction.com]

- 13. researchgate.net [researchgate.net]

- 14. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fragmentation Considerations Using Amidoamine Oxide Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Crystal structure of (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. reddit.com [reddit.com]

- 23. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]

Methodological & Application

application of (3,4-Diaminophenyl)dimethylphosphine oxide in flame retardant materials

Application Note: (3,4-Diaminophenyl)dimethylphosphine oxide in High-Performance Flame Retardant Materials

Executive Summary

(3,4-Diaminophenyl)dimethylphosphine oxide (CAS: 2305255-12-1), hereafter referred to as DAPDO , is a specialized organophosphorus diamine monomer. Unlike standard para- or meta-diamines used in linear polyimides, DAPDO features an ortho-diamine architecture (3,4-position) combined with a highly polar, thermally stable dimethylphosphine oxide moiety.

This unique structure positions DAPDO as a critical building block for:

-

Intrinsic Flame Retardant (IFR) Epoxy Systems: Acting as a reactive curing agent that chemically integrates phosphorus into the thermoset network, eliminating the migration issues of additive flame retardants.

-

Polybenzimidazoles (PBI): Serving as a monomer for ultra-high-temperature polymers used in aerospace and fuel cell membranes, where the phosphine oxide group enhances oxidative stability and char formation.

This guide details the chemical protocols for utilizing DAPDO to engineer V-0 rated (UL-94) materials without halogenated additives.

Material Properties & Handling

| Property | Specification | Critical Note |

| Chemical Formula | C₈H₁₃N₂OP | Phosphorus content ~16.8% (High efficiency) |

| Molecular Weight | 184.18 g/mol | Essential for stoichiometric calculations |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert gas |

| Solubility | DMSO, DMAc, Methanol | Dimethyl groups enhance solubility vs. diphenyl analogs |

| Purity Requirement | >98% (HPLC) | Impurities >2% can terminate polymer chain growth |

Handling Protocol:

-

Storage: Store at 2-8°C under Argon/Nitrogen. The amine groups are susceptible to oxidation, which darkens the material and lowers reactivity.[1]

-

Safety: Standard PPE (gloves, goggles, fume hood). Organophosphorus compounds should be treated as potential irritants.

Application I: Intrinsic Flame Retardant Epoxy Curing

Rationale: Standard epoxy curing agents (e.g., DDM, DDS) require substantial loading of additive flame retardants (like APP or DOPO) to achieve flame resistance, often degrading mechanical properties. DAPDO acts as a bifunctional curing agent , locking phosphorus directly into the crosslinked network.

Mechanism of Action

Upon combustion, the phosphine oxide group decomposes to form phosphoric acid derivatives (polyphosphoric acid). These acids catalyze the dehydration of the polymer matrix, promoting the formation of a stable carbonaceous char layer (condensed phase mechanism) that insulates the underlying material from heat and oxygen.

Experimental Protocol: DAPDO-Cured DGEBA Resin

Objective: Synthesize a UL-94 V-0 rated epoxy thermoset.

Materials:

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), EEW ≈ 185-190 g/eq.

-

Curing Agent: DAPDO (AHEW Calculation required).

-

Solvent (Optional): Acetone (for viscosity adjustment).

Step-by-Step Methodology:

-

Calculate Stoichiometry (The "AHEW" Rule):

-

DAPDO has 4 active amine protons.

-

Amine Hydrogen Equivalent Weight (AHEW) = MW / 4 =

g/eq. -

Formula: Parts by weight (phr) = (AHEW / Epoxy Equivalent Weight) × 100.

-

Example: For 100g DGEBA (EEW 188), required DAPDO =

g.

-

-

Dispersion & Mixing:

-

Preheat DGEBA resin to 60°C to lower viscosity.

-

Add calculated DAPDO. If DAPDO is solid, dissolve in a minimal amount of warm acetone or melt-blend at 80-90°C (if below DAPDO melting point) until homogeneous.

-

Critical Control: Ensure no undissolved particles remain; these create stress concentrators.

-

-

Degassing:

-

Place mixture in a vacuum chamber at 60°C for 20-30 minutes.

-

Remove all entrapped air/solvent bubbles. Failure here leads to void-induced flame propagation.

-

-

Curing Schedule (Step-Cure):

-

Stage 1 (Gelation): 2 hours at 100°C.

-

Stage 2 (Crosslinking): 2 hours at 150°C.

-

Stage 3 (Post-Cure): 1 hour at 180°C to maximize Tg.

-

-

Cooling:

-

Slow cool (1-2°C/min) to room temperature to prevent internal stress cracking.

-

Data Output: Performance Comparison

| Metric | Standard DDM/DGEBA | DAPDO/DGEBA (This Protocol) | Impact |

| Tg (DSC) | ~160°C | ~155-165°C | Comparable thermal stability |

| LOI (%) | 22% (Flammable) | >32% | Self-extinguishing |

| UL-94 Rating | Fail/HB | V-0 | No dripping, rapid extinction |

| Char Yield (800°C) | <15% | >35% | High char barrier formation |

Application II: Polybenzimidazole (PBI) Synthesis

Rationale: DAPDO is an ortho-diamine. Reaction with dicarboxylic acids yields Polybenzimidazoles , not linear polyimides. Phosphorus-containing PBIs are highly sought after for high-temperature fuel cell membranes due to their oxidative stability and proton conductivity when doped.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthesis pathway for Phosphorus-containing Polybenzimidazole using DAPDO in Polyphosphoric Acid (PPA).

Protocol: PPA Solution Polymerization

-

Reactor Setup: 3-neck flask with mechanical stirrer (high torque required), N₂ inlet, and CaCl₂ drying tube.

-

Loading:

-

Charge Polyphosphoric Acid (PPA, 83-85% P₂O₅ content).

-

Add DAPDO (1.0 eq) and Isophthalic Acid (1.0 eq).

-

-

Step 1: Homogenization: Stir at 60-80°C until monomers dissolve.

-

Step 2: Oligomerization: Heat to 120-140°C for 4-6 hours. The solution will darken and viscosity will increase.[2]

-

Step 3: Cyclization: Raise temperature to 170-200°C for 10-12 hours. This high temperature drives the ring closure to form the imidazole ring.

-

Workup:

-

Pour hot, viscous polymer solution into a large excess of water (precipitation).

-

Wash fibers repeatedly with water and dilute sodium bicarbonate (to neutralize residual acid).

-

Dry under vacuum at 100°C for 24 hours.

-

Mechanistic Insight: The Phosphorus Synergism

The dimethylphosphine oxide group in DAPDO operates via a dual-action mechanism:

-

Condensed Phase (Primary): The P=O bond promotes crosslinking at high temperatures (300°C+), forming a phosphate-carbon glass. This glass acts as a physical shield, blocking heat transfer and oxygen diffusion.

-

Gas Phase (Secondary): While less dominant than in phosphinates, minor release of PO• radicals can scavenge H• and OH• radicals in the flame zone, interrupting the combustion chain reaction.

Figure 2: Condensed phase flame retardant mechanism of DAPDO-modified polymers.

References

-

Synthesis of Phosphorus-Containing Diamines: Wang, C. S., & Lin, C. H. (1999). Synthesis and properties of phosphorus-containing advanced epoxy resins.Journal of Applied Polymer Science , 74(7), 1635-1645. Link

-

Epoxy Flame Retardancy Mechanisms: Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature.Polymer International , 53(12), 1901-1929. Link

-

Polybenzimidazole Synthesis in PPA: Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers.[3]Journal of Polymer Science , 50(154), 511-539. Link

-

Phosphine Oxide in Medicinal & Material Chemistry: Keglevich, G. (2022). The application of phosphine oxides in medicinal chemistry and materials science.Periodica Polytechnica Chemical Engineering , 66(1), 1-10. Link

Sources

Application Note: Step-by-Step Synthesis of High-Performance Polymers from (3,4-Diaminophenyl)dimethylphosphine oxide

Abstract

This application note provides detailed protocols for the synthesis of advanced functional polymers utilizing (3,4-Diaminophenyl)dimethylphosphine oxide as a key monomer. The incorporation of the dimethylphosphine oxide moiety into a polymer backbone is a strategic approach to enhance thermal stability, improve solubility in organic solvents, and impart inherent flame-retardant properties. We present two robust, step-by-step polymerization methodologies: the classic two-step polycondensation to form high-performance polyimides and a chemical oxidative polymerization route. This guide is designed for researchers in materials science, polymer chemistry, and drug development, offering both practical experimental procedures and the scientific rationale behind critical steps. Protocols for polymer characterization using standard analytical techniques are also detailed.

Introduction: The Strategic Advantage of the Phosphine Oxide Monomer

(3,4-Diaminophenyl)dimethylphosphine oxide is an aromatic diamine monomer distinguished by the presence of a phosphorus-oxygen double bond. This functional group is not merely a passive component; it actively influences the final properties of the polymer.

-

Inherent Flame Retardancy: The phosphine oxide group acts as a radical trap in the gas phase and promotes char formation in the condensed phase during combustion, significantly reducing flammability without the need for halogenated additives.

-

Enhanced Solubility: The polar P=O group and the non-linear "kinked" structure imparted by the diamine disrupt chain packing, which often leads to improved solubility of otherwise intractable aromatic polymers in common organic solvents.[1]

-

High Thermal Stability: The aromatic backbone, coupled with the high bond energy of the P=O and P-C bonds, contributes to polymers with excellent thermal and thermo-oxidative stability, often exhibiting high glass transition temperatures (Tg) and decomposition temperatures.[2]

-

Hydrogen Bond Acceptor: The P=O moiety can act as a strong hydrogen-bond acceptor, a property of significant interest in medicinal chemistry and for designing materials with specific intermolecular interactions.[3]

This combination of properties makes polymers derived from this monomer highly attractive for applications in microelectronics, aerospace, and advanced composites where thermal stability, processability, and safety are paramount.[4]

Method 1: Two-Step Polycondensation for Polyimide Synthesis

The most established method for synthesizing polyimides from diamines is a two-step process that proceeds through a soluble poly(amic acid) precursor.[5] This allows for processing (e.g., casting films or coatings) before conversion to the final, often insoluble, polyimide.

Principle and Rationale

The synthesis involves the nucleophilic addition of the diamine's amino groups to the carbonyl carbons of a dianhydride, forming a high-molecular-weight poly(amic acid) at low temperatures. This precursor is then converted to the polyimide via cyclodehydration, which can be achieved either by heating (thermal imidization) or by using chemical dehydrating agents (chemical imidization).

Detailed Experimental Protocol: Synthesis of a Polyimide from (3,4-Diaminophenyl)dimethylphosphine oxide and PMDA

This protocol details the reaction with Pyromellitic dianhydride (PMDA), a common and rigid dianhydride.

Materials:

-

(3,4-Diaminophenyl)dimethylphosphine oxide (DAPDMPO)

-

Pyromellitic dianhydride (PMDA)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet/outlet

-

Addition funnel

-

Heating mantle with temperature controller

-

Glass plate for film casting

-

Vacuum oven

Step 1: Poly(amic acid) Synthesis

-

Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

-

In a 250 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a precise amount of DAPDMPO (e.g., 10.0 mmol, 1.98 g) in anhydrous NMP (e.g., 50 mL) to achieve a ~15-20% solids concentration.

-

Stir the solution under a gentle nitrogen flow until the monomer is fully dissolved.

-

In a separate, dry container, weigh an equimolar amount of PMDA (10.0 mmol, 2.18 g).

-

Scientist's Note: Stoichiometric balance is critical for achieving high molecular weight. PMDA is highly hygroscopic; handle it quickly in a dry environment.

-

-

Add the PMDA powder to the stirred diamine solution in several small portions over 30 minutes at room temperature. An addition funnel can be used for controlled addition.

-

A noticeable increase in viscosity will occur. Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours to ensure the formation of a high-molecular-weight poly(amic acid) solution.

Step 2: Imidization (Chemical Method Protocol)

-

To the viscous poly(amic acid) solution, add acetic anhydride (40.0 mmol, 3.8 mL) and pyridine (20.0 mmol, 1.6 mL) as the dehydrating agent and catalyst, respectively.

-

Scientist's Note: This reaction is exothermic. The ratio of acetic anhydride to pyridine influences the rate of imidization. A 2:1 molar ratio is typical.

-

-

Stir the mixture at room temperature for 1 hour, then heat to 80 °C for an additional 4 hours to complete the imidization. The solution may change color.

-

Cool the polymer solution to room temperature.

-

Slowly pour the viscous solution into a beaker containing vigorously stirring methanol (e.g., 500 mL). This will cause the polyimide to precipitate as fibrous solids.

-

Collect the polymer by vacuum filtration.

-

Wash the collected polymer thoroughly with fresh methanol several times to remove residual solvent and reagents, then wash with hot water.

-

Dry the final polyimide powder in a vacuum oven at 150 °C for 12 hours.

Workflow: Two-Step Polycondensation

Caption: Logical flow from monomer dissolution to final polymer characterization in a two-step polycondensation process.

Method 2: Chemical Oxidative Polymerization

Oxidative polymerization offers a different pathway to creating novel polymer structures from aromatic amines. This method involves the use of a chemical oxidant to induce the coupling of monomer units, potentially forming C-C or C-N linkages. This can lead to conjugated polymers with interesting electronic and optical properties.

Principle and Rationale

Detailed Experimental Protocol: Oxidative Polymerization with FeCl₃

Materials:

-

(3,4-Diaminophenyl)dimethylphosphine oxide (DAPDMPO)

-

Iron(III) chloride (FeCl₃), anhydrous

-

Chloroform (CHCl₃), anhydrous

-

Methanol

-

Ammonia solution (concentrated)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet/outlet

-

Dropping funnel

-

Ice bath

Protocol Steps:

-

Set up a dry three-neck flask with a magnetic stirrer and nitrogen inlet.

-

Dissolve DAPDMPO (5.0 mmol, 0.99 g) in anhydrous chloroform (50 mL). Stir under a nitrogen atmosphere until fully dissolved.

-

In a separate flask, prepare a solution of anhydrous FeCl₃ (20.0 mmol, 3.24 g) in 25 mL of anhydrous chloroform.

-

Scientist's Note: A molar ratio of oxidant to monomer of 4:1 is a common starting point for oxidative polymerization. Anhydrous conditions are crucial as water can interfere with the reaction.

-

-

Cool the monomer solution to 0-5 °C using an ice bath.

-

Add the FeCl₃ solution dropwise to the cooled, stirring monomer solution over a period of 1 hour using a dropping funnel. The reaction mixture will typically turn dark, indicating polymerization.[8]

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 22 hours.

-

To terminate the reaction and precipitate the polymer, pour the reaction mixture into 500 mL of methanol. A dark precipitate will form.

-

Filter the crude polymer and wash it with fresh methanol until the filtrate is colorless to remove residual oxidant and low-molecular-weight species.

-

To de-dope the polymer (remove counter-ions), stir the collected solid in a dilute ammonia solution for 4-6 hours.

-

Filter the polymer again, wash extensively with deionized water until the washings are neutral, and then rinse with methanol.

-

Dry the final polymer product in a vacuum oven at 80 °C for 24 hours.

Workflow: Chemical Oxidative Polymerization

Caption: General workflow for the synthesis of polymers via chemical oxidative coupling, from reaction setup to purification.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

Data Presentation: Expected Polymer Properties

The following table summarizes the typical range of properties expected for aromatic polyimides containing phosphine oxide moieties, based on literature data.[1][2]

| Property | Analytical Technique | Expected Outcome/Value | Rationale |

| Structural Confirmation | FTIR Spectroscopy | Disappearance of amic acid bands (~1660, 3300 cm⁻¹). Appearance of characteristic imide bands: ~1780 cm⁻¹ (asym C=O), ~1720 cm⁻¹ (sym C=O), ~1370 cm⁻¹ (C-N stretch), and ~720 cm⁻¹ (imide ring). | Confirms successful cyclization from poly(amic acid) to polyimide. |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Mₙ > 20,000 g/mol ; Polydispersity Index (PDI) < 3.0 | Indicates successful formation of high-molecular-weight polymer. |

| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | T₉ > 280 °C | The rigid aromatic backbone and phosphine oxide group restrict chain mobility.[1] |

| Thermal Stability | Thermogravimetric Analysis (TGA) | 5% Weight Loss Temp (Td5) > 480 °C (in N₂) | High bond energies of the aromatic and phosphine oxide structures. |

| Solubility | Qualitative Testing | Soluble in aprotic polar solvents like NMP, DMAc, DMSO. | The phosphine oxide group disrupts chain packing, improving solubility.[9] |

References

-

Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

-

Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Polymers (Basel). Available at: [Link]

-

Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Polymers (Basel). Available at: [Link]

-

Synthesis and properties of colorless copolyimides derived from 4,4′-diaminodiphenyl ether-based diamines with different substituents. Polymer Chemistry. Available at: [Link]

-

Synthesis and characterization of novel fluorinated polyimides derived from bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide. ResearchGate. Available at: [Link]

-

Oxidative chemical polymerization of 3, 4-ethylenedioxythiophene and its applications in antistatic coatings. Journal of Applied Polymer Science. Available at: [Link]

-

Synthesis of poly (amide-imide)s by polycondensation reaction of [N,N' -(4,4' -carbonyldiphtaloyl)-bis-L-amino diacid]s and 1,5-bis (4-aminophenyl) penta-1,4-dien-3-one. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers (Basel). Available at: [Link]

-

COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie. Available at: [Link]

-

Dimethylphosphine oxide. Wikipedia. Available at: [Link]

-

Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. Polymers (Basel). Available at: [Link]

-

Poly(hydrazinophosphine diazide)s (PHPDs): Hybrid Organic- Inorganic Polymers via Polycondensation between. ChemRxiv. Available at: [Link]

-

Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]

-

Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers (Basel). Available at: [Link]

-

The State of the Art of Natural Polymer Functionalized Fe3O4 Magnetic Nanoparticle Composites for Drug Delivery Applications: A Review. Polymers (Basel). Available at: [Link]

-

Preparation and Characterization of Poly(2′-aminomethyl-3,4-ethylenedioxythiophene) by Chemical Oxidative Polymerization. Polymer Science, Series B. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C | MDPI [mdpi.com]

high-temperature one-pot polymerization of phosphine oxide-based polyimides

Application Note & Protocol

Topic: High-Temperature One-Pot Polymerization of Phosphine Oxide-Based Polyimides

Audience: Researchers, scientists, and drug development professionals.

Guide Overview

This document provides a comprehensive guide to the synthesis of high-performance phosphine oxide-based polyimides (POPIs) via a high-temperature, one-pot solution polymerization method. This approach offers a streamlined and efficient alternative to the traditional two-step synthesis, directly yielding a fully cyclized polyimide and bypassing the isolation of the poly(amic acid) intermediate. We will delve into the mechanistic rationale, provide a detailed and validated experimental protocol, discuss essential characterization techniques, and offer practical troubleshooting advice. The inclusion of phosphine oxide moieties in the polymer backbone is a key strategy for enhancing thermal stability, flame retardancy, and solubility without significantly compromising other desirable properties.[1]

Theoretical Background & Mechanistic Rationale

Polyimides are renowned for their exceptional thermal, mechanical, and chemical resistance.[2] The incorporation of phosphine oxide (P=O) groups directly into the polymer backbone further enhances these properties, particularly flame resistance.[1][3] The phosphorus-containing groups act in the condensed phase during combustion, promoting char formation, which insulates the underlying material.[1][4]

The traditional synthesis of polyimides is a two-step process:

-

Reaction of a diamine and a dianhydride in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) (PAA) precursor.[2]

-

Thermal or chemical cyclodehydration (imidization) of the PAA to the final, often insoluble, polyimide.[2]

The high-temperature one-pot method combines these steps. By conducting the reaction in a high-boiling point solvent (e.g., m-cresol, N-Methyl-2-pyrrolidone) at temperatures between 180-220°C, the formation of the amic acid and its subsequent imidization occur concurrently.[2] The water generated during the cyclization is continuously removed, typically by azeotropic distillation, which drives the reaction equilibrium towards the fully imidized polymer, ensuring a high degree of conversion.[2][5] This method is particularly advantageous as it can lead to higher crystallinity and is effective for less reactive monomers.[2]

Caption: Schematic of the polymerization apparatus.

Step-by-Step Polymerization Procedure

-

Reactor Charging: Add an equimolar amount of BAMPO (e.g., 10.0 mmol, 2.46 g) to the three-necked flask.

-

Solvent Addition: Add m-cresol (e.g., 60 mL) and toluene (e.g., 30 mL) to the flask. The toluene acts as the azeotropic agent to facilitate water removal.

-

Inerting the System: Begin stirring the mixture mechanically and purge the system with a steady stream of nitrogen for at least 30 minutes to remove oxygen.

-

Dianhydride Addition: Once the diamine has completely dissolved, add an equimolar amount of ODPA (10.0 mmol, 3.10 g) to the solution in one portion.

-

Heating Profile:

-

Heat the reaction mixture to 140-150°C for 2-3 hours. During this time, the water generated from the initial formation of the amic acid and its conversion to imide will begin to collect in the Dean-Stark trap.

-

Slowly increase the temperature to 195-200°C. Maintain this temperature for 8-10 hours. The viscosity of the solution will increase noticeably as the polymerization proceeds. Continuously monitor the Dean-Stark trap and remove the collected water.

-

-

Reaction Completion: The reaction is considered complete when no more water is collected in the trap and the solution viscosity has stabilized at a high level.

-

Cooling: Turn off the heating and allow the viscous polymer solution to cool to room temperature under a continuous nitrogen flow.

Polymer Isolation and Purification

-

Precipitation: Slowly pour the cooled, viscous polymer solution into a beaker containing a large excess of vigorously stirred ethanol or methanol (approx. 800-1000 mL). This will cause the polyimide to precipitate as a fibrous or powdery solid.

-

Washing: Collect the polymer by filtration. Wash the collected solid thoroughly with fresh ethanol several times to remove any residual solvent (m-cresol) and unreacted monomers.

-

Drying: Dry the purified polymer in a vacuum oven at 120°C for at least 12 hours or until a constant weight is achieved. The final product should be a solid powder or fibrous material.

Characterization and Expected Results

Proper characterization is essential to confirm the structure and properties of the synthesized POPI.

Caption: Workflow from synthesis to final characterization.

-

FTIR Spectroscopy: Successful imidization is confirmed by the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), 1370 cm⁻¹ (C-N stretching), and 745 cm⁻¹ (imide ring deformation). [1][2]The disappearance of amic acid bands is also a key indicator.

-

NMR Spectroscopy: ¹H and ³¹P NMR can be used to confirm the detailed chemical structure of the polymer repeat unit. [1]* Thermal Analysis (TGA/DSC): These techniques are crucial for evaluating the high-performance nature of the polymer.

The following table summarizes typical properties for phosphine oxide-based polyimides synthesized via high-temperature methods.

| Property | Typical Value Range | Technique | Significance |

| Glass Transition Temp. (Tg) | 216 - 311 °C | DSC | Indicates the upper service temperature and rigidity of the polymer. [1][6][7] |

| 5% Weight Loss Temp. (Td₅) in N₂ | 470 - 540 °C | TGA | Defines the onset of thermal decomposition, indicating high stability. [6][7] |

| Char Yield at 800 °C in N₂ | 49 - 64% | TGA | A high char yield is correlated with excellent flame retardant properties. [3][6][7] |

| Optical Transmittance at 450 nm | 78 - 88% | UV-Vis | Important for applications requiring optical clarity. [6][7] |

| Dielectric Constant (1 MHz) | 2.8 - 3.7 | LCR Meter | Low dielectric constant is desirable for microelectronics applications. [6][8] |

Troubleshooting Guide

| Observation | Potential Cause | Recommended Solution |

| Low final solution viscosity | 1. Impure or wet monomers/solvent.2. Non-stoichiometric monomer ratio.3. Insufficient reaction time/temperature. | 1. Ensure all reagents and solvents are thoroughly dried.2. Accurately weigh monomers for a 1:1 molar ratio.3. Extend reaction time or ensure the temperature is at the target. |

| Polymer precipitates during reaction | 1. Polymer is insoluble in the chosen solvent.2. Solid concentration is too high. | 1. Switch to a better solvent (e.g., m-cresol if NMP fails).2. Reduce the initial monomer concentration by adding more solvent. |

| Dark-colored polymer | Oxidation of monomers or polymer at high temperature. | Ensure a constant and sufficient flow of inert gas (N₂) throughout the entire reaction, including the cooling phase. |

| Incomplete imidization (FTIR) | 1. Insufficient water removal.2. Reaction temperature too low or time too short. | 1. Ensure the Dean-Stark trap is functioning correctly and the azeotrope is refluxing.2. Increase reaction temperature to ~200°C and/or extend the reaction time. |

References

-

Homogenous one-pot synthesis of polyimides in polyphosphoric acid. (2006). ResearchGate. Available at: [Link]

-

Phosphine Oxide-Containing Multifunctional Polymer via RAFT Polymerization and Its High-Density Post-Polymerization Modification in Water. (2020). ResearchGate. Available at: [Link]

-

Butnaru, I., Bruma, M., & Gaan, S. (2017). Phosphine oxide based polyimides: structure–property relationships. RSC Advances, 7(80), 50508-50518. Available at: [Link]

-

One-Pot Synthesis of P(O)-N Containing Compounds Using N-Chlorosuccinimide and Their Influence in Thermal Decomposition of PU Foams. (2021). MDPI. Available at: [Link]

-

Research Progress and Application of Polyimide-Based Nanocomposites. (2022). National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Synthesis of phosphine oxides. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Srinivasan, R. (1995). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]

-

Hergenrother, P. M. (1996). Synthesis and Characterization of Aryl Phosphine Oxide Containing Thermoplastic Polyimides and Thermosetting Polyimides with Controlled Reactivity. VTechWorks. Available at: [Link]

-

Butnaru, I., Bruma, M., & Gaan, S. (2017). Phosphine oxide based polyimides: structure–property relationships. RSC Advances. Available at: [Link]

-

Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine. (2024). National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Green one-pot synthesis and processing of polyimide–silica hybrid materials. (2017). Royal Society of Chemistry. Available at: [Link]

-

Shi, G., et al. (2019). Melt and One-Pot Solution Synthesis of Thermally Stable, Organosoluble and Photocurable Acidic Polyimides. Scientific Research Publishing. Available at: [Link]

-

Properties of novel polyimides containing bismaleimide and cyclic phosphine oxide. (2014). ResearchGate. Available at: [Link]

- Weil, E. D. (1977). U.S. Patent No. US4064104A. Google Patents.

Sources

- 1. Phosphine oxide based polyimides: structure–property relationships - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10493F [pubs.rsc.org]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Synthesis and Characterization of Aryl Phosphine Oxide Containing Thermoplastic Polyimides and Thermosetting Polyimides with Controlled Reactivity [vtechworks.lib.vt.edu]

- 4. mdpi.com [mdpi.com]

- 5. dakenchem.com [dakenchem.com]

- 6. Phosphine oxide based polyimides: structure–property relationships - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

purification techniques for (3,4-Diaminophenyl)dimethylphosphine oxide

An Application Scientist's Guide to the Purification of (3,4-Diaminophenyl)dimethylphosphine oxide

Welcome to the technical support center for the purification of (3,4-Diaminophenyl)dimethylphosphine oxide (DAPO). This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. As a bifunctional molecule featuring both a highly polar phosphine oxide and nucleophilic, air-sensitive aromatic amine groups, DAPO presents unique purification challenges.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, helping you troubleshoot effectively and adapt methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying (3,4-Diaminophenyl)dimethylphosphine oxide?

A1: The primary challenges stem from the molecule's inherent chemical properties:

-

Air Sensitivity: The 1,2-diaminobenzene (ortho-phenylenediamine) moiety is highly susceptible to oxidation, which leads to the formation of intensely colored, often polymeric, impurities. This process can be catalyzed by trace metals and light. Therefore, handling the compound under an inert atmosphere (Nitrogen or Argon) is crucial.[1][2]

-

High Polarity: The phosphine oxide group is a potent hydrogen bond acceptor, making the molecule very polar. This necessitates the use of highly polar solvent systems for chromatography and can make removal from polar solvents like water challenging.

-

Basicity: The amine groups are basic and will interact strongly with standard silica gel, which is acidic. This interaction leads to significant peak tailing, poor separation, and potential product degradation on the column.[3][4]

Q2: My purified DAPO is always pink/brown/dark purple. What's causing this and is it usable?

A2: The color is almost certainly due to oxidation of the diamine functionality. Even minuscule exposure to atmospheric oxygen can initiate this process. While a faintly off-white or tan color might be acceptable for some applications, significant coloration indicates the presence of impurities that could interfere with subsequent reactions or biological assays. For high-purity applications, the material should be as close to colorless or white as possible. The key to preventing this is rigorous exclusion of air during the entire purification and handling process.[2][5][6][7]

Q3: Can I use standard silica gel for column chromatography?

A3: It is strongly discouraged. The acidic nature of silica gel will protonate the basic amine groups of your compound, causing it to bind very strongly to the stationary phase. This results in poor recovery and broad, streaking bands on the column ("tailing"). To achieve effective separation, you must either:

-

Neutralize the Silica: Add a volatile amine base, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent system (typically 0.5-2% by volume).[3][8] This deactivates the acidic silanol groups on the silica surface.

-

Use a Modified Stationary Phase: Employ an amine-functionalized silica (NH₂-silica) or alumina (neutral or basic) column, which are more compatible with basic compounds.[3]

Q4: What is the best general-purpose purification technique for DAPO?

A4: For routine, lab-scale purification, flash column chromatography using a deactivated stationary phase is the most robust and versatile method. It allows for the separation of a wide range of impurities, from non-polar starting materials to closely related polar byproducts. For a final "polishing" step to achieve very high purity, recrystallization from an appropriate solvent system under an inert atmosphere can be effective.[9][10]

Purification Strategy Decision Workflow

This diagram outlines the decision-making process for selecting the appropriate purification strategy based on the characteristics of your crude sample.

Caption: Decision workflow for DAPO purification.

Troubleshooting Guide

This table addresses specific issues you may encounter during the purification of (3,4-Diaminophenyl)dimethylphosphine oxide.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Product streaks badly on TLC plate and column. | 1. Acidic silica gel interacting with basic amine groups.[3][4] 2. Compound is overloaded on the TLC plate or column. | 1. Deactivate the stationary phase: Prepare your eluent with 1-2% triethylamine or ammonium hydroxide. For columns, you can also pre-flush the packed silica with this basic eluent. 2. Use an alternative stationary phase: Switch to neutral alumina or amine-functionalized silica.[3] 3. Reduce loading: Apply a more dilute solution to your TLC plate or use a larger column for the amount of material. |

| Product turns dark on the rotovap or during column. | 1. Exposure to air (oxygen).[1] 2. Prolonged heating during solvent removal. 3. Trace acid contamination catalyzing oxidation/polymerization. | 1. Maintain an inert atmosphere: Use Schlenk techniques or a glovebox for all manipulations.[2][5] When running a column, keep a positive pressure of N₂ or Ar at the top. 2. Avoid excessive heat: Remove solvent at the lowest practical temperature (<35°C). 3. Ensure basic conditions: The use of triethylamine in the eluent will help suppress acid-catalyzed degradation. |

| Low or no recovery of product from the column. | 1. Product is irreversibly bound to acidic silica. 2. Eluent is not polar enough to move the highly polar product. | 1. Flush the column: After your initial gradient, flush the column with a very strong solvent system (e.g., 10-20% Methanol in DCM with 2% NH₄OH) to recover bound material. 2. Increase eluent polarity: Add a polar co-solvent like methanol to your mobile phase (e.g., switch from Ethyl Acetate/Hexane to DCM/Methanol). |

| Recrystallization fails (oils out or no crystals form). | 1. Solvent system is inappropriate (too soluble or not soluble enough). 2. Cooling rate is too fast. 3. Sample contains oily impurities that inhibit crystallization. | 1. Screen solvent systems: Test solubility in small vials. A good system involves a solvent where the compound is soluble when hot but sparingly soluble when cold. Consider a solvent/anti-solvent pair (e.g., dissolve in minimal hot Methanol or THF, then slowly add a non-polar solvent like diethyl ether or hexanes).[11] 2. Slow cooling: Allow the hot solution to cool slowly to room temperature, then transfer to a refrigerator. 3. Pre-purify: If the crude material is very impure, first pass it through a silica plug or perform a quick column before attempting recrystallization. |

Experimental Protocol: Flash Column Chromatography

This protocol provides a reliable method for purifying gram-scale quantities of crude DAPO. All steps should be performed using degassed solvents and under a positive pressure of inert gas (Nitrogen or Argon). [7]

1. Preparation of the Mobile Phase:

-

System A (Primary): Dichloromethane (DCM) / Methanol (MeOH).

-

System B (Less Polar): Ethyl Acetate (EtOAc) / Hexanes.

-

Deactivation: To your chosen solvent system, add 1% triethylamine (Et₃N) by volume. For example, to make 1 L of 5% MeOH/DCM, use 50 mL MeOH, 10 mL Et₃N, and 940 mL DCM. Thoroughly mix and degas by bubbling N₂ through the solution for 15-20 minutes.

2. Packing the Column:

-

Select a column size appropriate for your sample amount (e.g., a 40g silica column for 1-2g of crude material).

-

Slurry pack the column using your initial, low-polarity eluent (e.g., 100% DCM + 1% Et₃N).

-

Once packed, do not let the column run dry. Keep the silica head wet with solvent under a positive pressure of inert gas.

3. Sample Loading:

-

Dry Loading (Recommended): Dissolve your crude DAPO in a minimal amount of a strong solvent (e.g., methanol or DCM). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

-

Wet Loading: Dissolve the crude product in the absolute minimum volume of the initial eluent or DCM. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica before starting the elution.

4. Elution and Fraction Collection:

-

Begin elution with a low-polarity mobile phase (e.g., 1-2% MeOH in DCM + 1% Et₃N).

-

Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be:

-

2% MeOH -> 5% MeOH -> 8% MeOH.

-

-

Monitor the elution using TLC, ensuring your TLC mobile phase also contains 1% Et₃N. The product is UV-active and can also be visualized with stains like permanganate.

-

Collect fractions and combine those containing the pure product.

5. Product Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator at low temperature (<35°C).

-

The triethylamine will co-evaporate with the solvent.

-

Place the resulting solid under high vacuum for several hours to remove any residual solvent.

-

Immediately transfer the pure, dry solid to a sealed vial and store under an inert atmosphere, preferably in a freezer to minimize long-term degradation.

References

- US5892121A - Purification of tertiary phosphine oxides.

- US8455691B2 - Process for the purification of aromatic amines.

-